Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate
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Overview
Description
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxy group, an oxobutoxy group, and a phenoxy group attached to a heptanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate typically involves a multi-step process. The starting materials include 4-methoxyphenol, 4-oxobutyric acid, and heptanoic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes may involve esterification, etherification, and condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxobutoxy group can be reduced to form a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[2-(4-hydroxy-4-oxobutoxy)phenoxy]heptanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 7-[2-(4-methoxy-4-hydroxybutoxy)phenoxy]heptanoate: Similar structure but with a hydroxyl group on the butoxy chain.
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]octanoate: Similar structure but with an octanoate backbone instead of a heptanoate backbone.
Uniqueness
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is unique due to its specific combination of functional groups and its heptanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
798557-95-6 |
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Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate |
InChI |
InChI=1S/C19H28O6/c1-22-18(20)12-5-3-4-8-14-24-16-10-6-7-11-17(16)25-15-9-13-19(21)23-2/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
PEMHOKOFIKRKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCOC1=CC=CC=C1OCCCC(=O)OC |
Origin of Product |
United States |
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